3,4-Dimethylbenzenesulfinicacid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3,4-dimethylbenzenesulfinic acid |
InChI |
InChI=1S/C8H10O2S/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
YNOZDBHIJZOXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)O)C |
Origin of Product |
United States |
Fundamental Role of Sulfinic Acids in Advanced Organic Chemistry
Sulfinic acids (RSO₂H) are organosulfur compounds that serve as important intermediates in organic synthesis. ontosight.ai They are structurally analogous to carboxylic acids but with a central sulfur atom instead of carbon. nih.gov Their reactivity is characterized by the sulfinic acid functional group (-SO₂H), which allows them to participate in a variety of chemical transformations. ontosight.ai
Sulfinic acids can be synthesized through several methods, including the reduction of sulfonyl chlorides, the oxidation of thiols, or the reaction of Grignard reagents with sulfur dioxide. ontosight.ai The resulting sulfinic acids are often used in the synthesis of more complex molecules, such as sulfones and sulfonamides, which are common motifs in pharmaceuticals and agrochemicals. ontosight.aiacs.org
One of the key features of sulfinic acids is their ability to act as precursors to sulfonyl radicals (RSO₂•) upon one-electron oxidation. nih.gov These radicals are valuable intermediates in various synthetic transformations, including their addition to double and triple bonds to form sulfones. nih.gov Despite their utility, sulfinic acids have a reputation for being challenging to handle due to their tendency to undergo autoxidation. nih.gov However, recent research has led to the development of methods that allow for their direct and effective use in radical chain reactions. nih.gov
Significance of Dimethyl Substituted Benzenesulfinic Acids: a Specific Case Study for 3,4 Dimethylbenzenesulfinic Acid
Dimethyl-substituted benzenesulfinic acids, such as the 2,4-dimethyl, 2,5-dimethyl, 3,4-dimethyl, and 3,5-dimethyl isomers, are a specific class of aryl sulfinic acids where two methyl groups are attached to the benzene (B151609) ring. nih.govnih.govnih.gov The position of these methyl groups on the aromatic ring can influence the compound's physical and chemical properties.
3,4-Dimethylbenzenesulfinic acid, the focus of this article, is a derivative of o-xylene. While specific research on 3,4-dimethylbenzenesulfinic acid is limited, its chemistry can be inferred from the general behavior of aryl sulfinic acids and the influence of the dimethyl substitution pattern. The related compound, 3,4-dimethylbenzenesulfonic acid, is synthesized by the sulfonation of 3,4-dimethylbenzene (o-xylene). ontosight.ai This sulfonic acid is a white crystalline solid and serves as a precursor in the synthesis of various chemicals. ontosight.ai It is plausible that 3,4-dimethylbenzenesulfinic acid could be prepared by the reduction of the corresponding 3,4-dimethylbenzenesulfonyl chloride.
The applications of dimethyl-substituted benzenesulfonic acids, and by extension the potential applications of their sulfinic acid counterparts, are found in various fields. For instance, 3,4-dimethylbenzenesulfonic acid is used as an intermediate in the production of dyes and pharmaceuticals. ontosight.ai
Historical Context and Evolution of Research in Aryl Sulfinic Acid Chemistry
Direct Synthesis Approaches
Direct methods for synthesizing aryl sulfinic acids, including 3,4-dimethylbenzenesulfinic acid, typically involve the formation of the sulfinate group through reduction, reaction with sulfur dioxide, or oxidation.
Reduction of Arylsulfonyl Halides and Related Sulfonyl Derivatives
A prevalent strategy for the synthesis of aryl sulfinic acids is the reduction of the corresponding arylsulfonyl derivatives, most notably arylsulfonyl chlorides.
Various metals and metal-based reagents serve as effective reductants for arylsulfonyl chlorides and related compounds. Common reagents include zinc dust, iron, and tin(II) chloride. These metals can reduce the sulfonyl chloride to the corresponding sulfinate salt, which is then acidified to produce the final sulfinic acid. The choice of metal can be influenced by factors such as cost, reactivity, and ease of workup. For example, new formaldehyde-free sulfinic acid derivatives can be prepared from dithionite (B78146) salts, which are reacted with aromatic aldehydes. google.com
Table 1: Comparison of Reducing Agents for Arylsulfonyl Chlorides
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Sulfite | Aqueous solution, heat | Inexpensive, common reagent | May require careful pH control |
| Zinc Dust | Acidic or neutral solution | Strong reducing agent, effective | Heterogeneous reaction, workup can be tedious |
| Triphenylphosphine (B44618) | Organic solvent | Homogeneous reaction, mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct |
| Electrochemical Reduction | Aprotic solvent, supporting electrolyte | Avoids chemical reducing agents, controllable | Requires specialized equipment |
Reactions Involving Organometallic Reagents and Sulfur Dioxide
A versatile method for the synthesis of aryl sulfinic acids involves the reaction of an organometallic reagent with sulfur dioxide (SO₂). Organometallic compounds such as Grignard reagents (ArMgX) or organolithium reagents (ArLi) react readily with SO₂ to form the corresponding metal sulfinate salt (ArSO₂M). acs.orgresearchgate.net Subsequent acidification yields the aryl sulfinic acid.
Due to the hazardous nature of gaseous SO₂, solid sulfur dioxide surrogates have been developed and are now widely used. nih.gov A prominent example is the DABCO·(SO₂)₂ adduct, known as DABSO. acs.org This stable, easy-to-handle solid releases SO₂ upon reaction, allowing for a safer and more convenient procedure. nih.govacs.org The reaction of organometallic reagents with DABSO generates metal sulfinates, which can be trapped in situ for further transformations or acidified to produce the sulfinic acid. researchgate.netacs.org This method is compatible with a broad range of organometallics, including (hetero)aryl and alkyl systems. acs.org
Table 2: Synthesis of Aryl Sulfinates using Organometallic Reagents and SO₂ Surrogates
| Organometallic Reagent | SO₂ Source | Intermediate | Key Features |
|---|---|---|---|
| Grignard Reagents (ArMgX) | SO₂ (gas) | ArSO₂MgX | Classic method, highly reactive |
| Organolithium Reagents (ArLi) | SO₂ (gas) | ArSO₂Li | Useful for aryl groups not amenable to Grignard formation |
| Organozinc Reagents (ArZnX) | DABSO | ArSO₂ZnX | Tolerates a wide range of functional groups. researchgate.net |
| Arylboronic Acids | DABSO | ArSO₂-M | Requires a catalyst (e.g., Palladium) for the C-S bond formation. nih.gov |
Oxidation of Thiophenols and Disulfides to Sulfinic Acids
The controlled oxidation of thiols (thiophenols) and disulfides presents another direct route to aryl sulfinic acids. researchgate.netresearchgate.net This oxidation typically proceeds through a transient sulfenic acid (ArSOH) intermediate. researchgate.netnih.govlookchem.comnih.gov
A variety of oxidizing agents can be employed, with hydrogen peroxide being a common choice. nih.govnih.gov The reaction of thiols with H₂O₂ is central to many biological processes and can be monitored to yield the sulfenic acid, which is then further oxidized to the sulfinic and sulfonic acids. nih.govlookchem.com The oxidation must be carefully controlled to prevent over-oxidation to the corresponding sulfonic acid (ArSO₃H). researchgate.netacs.org Other oxidants that have been used include peracids. nih.gov The oxidation of disulfides to thiolsulfinates can be achieved with hydrogen peroxide in the presence of a catalyst, and these thiolsulfinates can be precursors to sulfinic acids. nih.gov
Indirect and Rearrangement-Based Syntheses of Aryl Sulfinic Acids
Besides direct methods, aryl sulfinic acids can be prepared through indirect routes or via molecular rearrangements. These methods often provide access to sulfinic acids from different classes of starting materials.
One indirect strategy involves the synthesis of sulfones that can later be cleaved to generate a sulfinate. For instance, a method for converting methyl sulfones to sulfinic acids involves alkylation with a benzylic halide, followed by an in-situ elimination of the resulting styrene (B11656) in the presence of a base to yield the sulfinic acid. organic-chemistry.org Another approach utilizes sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) as a reagent to introduce a protected sulfinate moiety onto alkyl or aryl halides. audreyli.comresearchgate.net The resulting sulfone can then be cleaved to release the desired sulfinic acid salt. audreyli.com
Rearrangement reactions can also lead to the formation of aryl sulfonyl compounds. For example, the thermal rearrangement of arylsulfamates has been investigated as a route to para-sulfonyl anilines, which involves the transfer of a sulfonate group. nih.govbham.ac.uk While this specific reaction yields sulfonic acids, the principle of intramolecular rearrangement of sulfur-containing functional groups is a known strategy in organosulfur chemistry. The synthesis and n-butyllithium-induced rearrangement of certain phenyl o-tolyl sulfones to the corresponding o-benzylbenzenesulfinic acids has also been reported. researchgate.net
Smiles Rearrangement in the Formation of Aryl Sulfinic Acids
The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that can be adapted for the formation of aryl sulfinate anions. In this context, the reaction is typically a desulfonylative process, where the aryl sulfonyl group is not the primary product but is expelled as a sulfinate salt during the formation of a new C-C or C-N bond. The process is contingent on the presence of an activating group, typically an electron-withdrawing group, on the aryl ring of the sulfonyl moiety.
The general mechanism involves the formation of a nucleophile within the molecule, which then attacks the ipso-carbon of the aromatic ring bearing the sulfonyl group. This attack forms a spirocyclic intermediate, known as a Meisenheimer complex. The subsequent cleavage of the carbon-sulfur bond releases the thermodynamically stable aryl sulfinate anion and yields the rearranged product.
Recent research has explored both base-mediated and radical-induced Smiles rearrangements.
Base-Mediated Smiles Rearrangement: In the presence of a base, a protic nucleophile within the substrate (like an alcohol or an amine) is deprotonated. This initiates the intramolecular attack. For example, the reaction of certain sulfonamides with phenylacetyl chlorides under basic conditions proceeds via a tandem acylation-Smiles rearrangement, producing benzhydryl derivatives and releasing an aryl sulfinate. acs.org The reaction requires an electron-deficient sulfonamide to facilitate the ipso-substitution. acs.orgorgsyn.org
Radical Smiles Rearrangement: Photochemical or radical-initiating conditions can also trigger a Smiles rearrangement. For instance, a visible light-mediated, decarboxylative, desulfonylative Smiles rearrangement has been developed for the synthesis of arylethylamines from β-amino acid derivatives. researchgate.net In this process, a radical generated within the molecule attacks the aryl sulfonyl ring, leading to the expulsion of sulfur dioxide and the formation of the product, with the sulfinate acting as a leaving group. researchgate.netnih.gov
While the primary goal of these reactions is often the synthesis of complex amines or carbon skeletons, they represent a valid, albeit indirect, method for generating aryl sulfinic acids or their corresponding salts from appropriately substituted sulfonamides. nih.govacs.org
Transformations from Other Sulfur-Containing Precursors
More direct and common methods for synthesizing 3,4-dimethylbenzenesulfinic acid and its analogs involve the chemical transformation of other organosulfur compounds. These methods include the reduction of sulfonyl chlorides and sulfonic acids, and the oxidation of thiols.
Reduction of Aryl Sulfonyl Chlorides
The reduction of aryl sulfonyl chlorides is one of the most prevalent and reliable methods for preparing aryl sulfinic acids and their salts. google.com The precursor for the target compound, 3,4-dimethylbenzenesulfonyl chloride, is a known compound that can be synthesized and used in this reaction. nih.govsigmaaldrich.com A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies.
| Reducing Agent | Substrate Example | Conditions | Product | Yield | Reference |
| Zinc Dust | p-Toluenesulfonyl chloride | Water, heat | Sodium p-toluenesulfinate | ~85% | google.com |
| Sodium Sulfite | Benzenesulfonyl chloride | Water, NaHCO₃, heat | Sodium benzenesulfinate | High | google.comrsc.org |
| Triphenylphosphine | Aryl sulfonyl chlorides | Toluene | Arylthiols (further reduction) | - | researchgate.net |
| Sodium Hydrosulfite | Aryl sulfonyl chlorides | Water, Base | Aryl sulfinate salts | Good | google.com |
Table 1: Comparison of reducing agents for the synthesis of aryl sulfinates from aryl sulfonyl chlorides.
The choice of reducing agent is critical. Stronger reducing systems, like triphenylphosphine, can lead to over-reduction to the corresponding thiol. researchgate.net Milder reagents, such as zinc dust or sodium sulfite, are commonly used to selectively stop the reduction at the sulfinic acid stage. google.comacs.org The reaction is typically performed in an aqueous medium, and the resulting sulfinic acid is often isolated as its more stable salt. google.com
Oxidation of Aryl Thiols
The controlled oxidation of aryl thiols provides another direct route to aryl sulfinic acids. For the synthesis of the title compound, the corresponding precursor would be 3,4-dimethylthiophenol. thegoodscentscompany.comsigmaaldrich.com A significant challenge in this method is preventing over-oxidation to the corresponding sulfonic acid. nih.gov
Various oxidizing agents have been utilized, with careful control of stoichiometry and reaction conditions being paramount.
| Oxidizing Agent | Substrate Type | Conditions | Key Features | Reference |
| N-Bromosuccinimide (NBS) | Thioesters | Methanol | Efficient for sulfinate ester synthesis | rsc.orgrsc.org |
| Hydrogen Peroxide | Thiols | Varies | Prone to over-oxidation if not controlled | acs.orgnih.gov |
| Peroxyacids | Thiols | Inert solvent, low temp. | Can provide controlled oxidation | nih.gov |
Table 2: Oxidizing agents for the synthesis of aryl sulfinic acids/esters from thiol precursors.
A modern approach involves the oxidation of thioesters, which can be prepared from aryl iodides. This multi-step, one-pot sequence involves a copper-catalyzed C-S bond formation followed by oxidation, for instance with N-bromosuccinimide (NBS) in an alcohol, to yield the sulfinate ester. rsc.orgrsc.org This method avoids the handling of foul-smelling thiols directly.
Other Precursors
Aryl sulfinic acids can also be synthesized from other starting materials, including:
Aryl Halides: Modern palladium-catalyzed or copper-catalyzed methods allow for the coupling of aryl halides (iodides or bromides) with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite. acs.orgnih.govorganic-chemistry.org This approach offers a convergent route to aryl sulfinates and tolerates a wide range of functional groups.
Sulfonic Acids: The reduction of sulfonic acids to sulfinic acids is possible but is generally less common and requires harsher conditions than the reduction of sulfonyl chlorides. tandfonline.com
Grignard Reagents: The reaction of Grignard reagents with sulfur dioxide is a classic method for preparing sulfinates. The organometallic reagent attacks the sulfur dioxide, and subsequent workup yields the sulfinate salt. google.com
These diverse methodologies provide a robust toolkit for the synthetic chemist to access 3,4-dimethylbenzenesulfinic acid and a wide array of analogous aryl sulfinic acids, enabling further exploration of their chemistry and applications.
Nucleophilic Reactivity of the Sulfinic Acid Moiety
The nucleophilic character of 3,4-dimethylbenzenesulfinic acid is primarily expressed through its conjugate base, the 3,4-dimethylbenzenesulfinate anion. With a pKa of approximately 2, the acid is readily deprotonated under neutral or basic conditions, forming the sulfinate anion. nih.gov This anion is a soft, ambident nucleophile, meaning it has two potential nucleophilic sites (sulfur and oxygen). In most cases, reactions occur through the more nucleophilic sulfur atom, leading to the formation of sulfones, which are thermodynamically more stable products. nih.gov
The 3,4-dimethylbenzenesulfinate anion readily participates in addition reactions with various electrophilic centers. A prominent example is the sulfa-Michael addition, a conjugate addition to α,β-unsaturated systems. wikipedia.org The reaction of sodium arylsulfinates with activated alkenes, such as α,β-unsaturated ketones, proceeds efficiently to yield β-sulfonyl ketones. acs.orgacs.org Studies have shown that water can significantly promote this transformation, likely by accelerating the protonation of the alkene and stabilizing charged intermediates through its high polarity. acs.orgacs.org
Another key nucleophilic reaction is the alkylation of the sulfinate anion. Treatment with alkyl halides typically results in S-alkylation to produce unsymmetrical sulfones. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of a wide variety of sulfone-containing molecules. The choice of reactants and conditions can be crucial; highly polarized electrophiles may favor O-alkylation to yield sulfinate esters, though this is generally the minor pathway with typical alkylating agents like alkyl halides. wikipedia.org
The nucleophilic addition of sulfinates to other electrophiles, such as epoxides and aryliodonium salts, has also been demonstrated, further expanding the synthetic utility of these compounds for C-S bond formation. organic-chemistry.org
Table 1: Examples of Nucleophilic Addition Reactions of Arylsulfinates
| Electrophile Type | Arylsulfinate | Product Type | Reference |
| α,β-Unsaturated Ketone | Sodium p-toluenesulfinate | β-Ketosulfone | acs.org |
| Alkyl Halide | Sodium benzenesulfinate | Alkyl Aryl Sulfone | wikipedia.orgorganic-chemistry.org |
| Aryl Iodide (Pd-catalyzed) | Sodium benzenesulfinate | Diaryl Sulfone | organic-chemistry.org |
| Aryl-Nitroso Compound | Sodium p-toluenesulfinate | N-Sulfonyl Hydroxylamine | nih.gov |
Electrophilic Behavior and Oxidative Transformations
While the sulfinate anion is nucleophilic, the sulfur atom in sulfinic acid itself is in an intermediate oxidation state (+4) and can be susceptible to both oxidation and reduction. Free sulfinic acids are known to be unstable and can undergo a characteristic disproportionation reaction, especially in acidic conditions. wikipedia.org This process involves one molecule of the sulfinic acid being oxidized to the corresponding sulfonic acid, while another is reduced and ultimately forms a thiosulfonate. oregonstate.eduacs.org The mechanism is believed to proceed through the formation of a sulfinyl sulfone intermediate, which acts as the true anhydride (B1165640) of the sulfinic acid. wikipedia.orgoregonstate.eduacs.org
The most common oxidative transformation of 3,4-dimethylbenzenesulfinic acid is its conversion to the more stable 3,4-dimethylbenzenesulfonic acid. This oxidation can be achieved using a variety of oxidizing agents. google.comchemicalbook.com Historically, reagents like permanganate (B83412) and nitric acid have been used for oxidizing related sulfur compounds. chemicalbook.com Controlled oxidation is key, as harsh conditions can lead to over-oxidation or side reactions. google.com In a less common display of electrophilicity, sodium sulfinates have been shown to react with aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid to yield aryl sulfoxides and sulfonium (B1226848) salts, where the sulfinate acts as the electrophilic sulfur source. rsc.org
Role as Radical Precursors in Organic Reactions
In contemporary organic synthesis, one of the most significant applications of 3,4-dimethylbenzenesulfinic acid and its salts is their role as precursors to sulfonyl radicals (ArSO₂•). researchgate.net The single-electron oxidation of the sulfinate anion generates these highly useful intermediates. researchgate.net Photoredox catalysis has emerged as a particularly mild and efficient method for this transformation. nih.govacs.org Using a suitable photocatalyst (e.g., iridium or ruthenium complexes) and visible light, sodium or lithium arylsulfinates can be oxidized to sulfonyl radicals, which can then be engaged in a wide array of synthetic transformations. researchgate.netacs.orgnih.gov
These photogenerated sulfonyl radicals are key intermediates in cross-coupling reactions for the synthesis of sulfones. For instance, a dual catalysis system involving a photoredox catalyst and a nickel catalyst enables the cross-coupling of arylsulfinates with aryl iodides at room temperature to form diaryl sulfones. nih.govacs.org Sulfonyl radicals also readily add to multiple bonds, facilitating the synthesis of vinyl and alkynyl sulfones, as well as various sulfonylated heterocyclic compounds. researchgate.net Beyond sulfonyl radicals, sulfinate salts derived from amino acids have been demonstrated to be effective precursors to alkyl radicals under photochemical conditions, highlighting the versatility of the sulfinate group in radical chemistry. nih.gov
Reductive Chemistry and Pathways of Aryl Sulfinic Acids
The sulfinic acid functional group can be reduced to lower sulfur oxidation states, primarily to disulfides and thiols. The reduction of sulfinic acids is a synthetically useful transformation, providing access to thiols from more stable sulfonyl chloride precursors via the sulfinate intermediate. A facile method for the reduction of sulfinic acids to the corresponding disulfides involves treatment with a thiol in the presence of chlorotrimethylsilane. acs.org
For a more complete reduction to the corresponding thiol (e.g., 3,4-dimethylthiophenol), stronger reducing conditions are typically required. A mixture of triphenylphosphine and iodine has been reported to effectively reduce a range of organosulfur compounds, including arenesulfinic acids, to arenethiols. oup.com In this system, the sulfinic acid is believed to be converted into a more reactive intermediate that is then reduced. The relative reactivity for reduction in this system shows that sulfinic acids (ArSO₂H) are more readily reduced than the corresponding sulfonic acids (ArSO₃H). oup.com This reductive pathway is also biologically relevant; the enzyme sulfiredoxin catalyzes the reduction of cysteine sulfinic acid residues in proteins back to the thiol form, reversing an oxidative modification. nih.gov
Acid-Base Properties and Salt Formation (e.g., sodium salts of 3,4-Dimethylbenzenesulfinic Acid)
Aryl sulfinic acids are moderately strong organic acids. With a pKa value of around 2, they are significantly more acidic than their carboxylic acid counterparts. nih.gov This acidity means that at physiological pH or in the presence of even mild bases, 3,4-dimethylbenzenesulfinic acid exists almost entirely as the 3,4-dimethylbenzenesulfinate anion. nih.gov
The stability of sulfinic acids is often limited, and they are frequently prepared in situ by acidifying their more stable corresponding salts. wikipedia.org Sodium salts, such as sodium 3,4-dimethylbenzenesulfinate, are the most common form in which these reagents are stored and handled. These salts are typically white, crystalline solids that are soluble in polar solvents like water. solubilityofthings.com The synthesis of sodium arylsulfinates can be achieved through various methods, including the reduction of the corresponding sulfonyl chlorides with reagents like zinc dust or sodium sulfite, or more modern methods avoiding the use of gaseous SO₂. wikipedia.orgacs.org The availability of these stable salts is crucial for their widespread use as nucleophiles and radical precursors in organic synthesis. organic-chemistry.orgaudreyli.com
Table 2: Physicochemical Properties of Aryl Sulfinic Acids and Their Salts
| Property | Value/Description | Compound Class | Reference |
| Acidity (pKa) | ~2 | Aryl Sulfinic Acids | nih.gov |
| Physical State | Typically white crystalline solids | Sodium Arylsulfinates | solubilityofthings.com |
| Solubility | Generally soluble in polar solvents | Sodium Arylsulfinates | solubilityofthings.com |
| Stability | Salts are more stable than the free acids | Aryl Sulfinic Acids/Salts | wikipedia.org |
Cyclization and Annulation Reactions Involving Aryl Sulfinic Acids
The sulfinic acid moiety can be a key participant in intramolecular reactions that lead to the formation of sulfur-containing heterocyclic structures. While direct cyclization of the sulfinic acid itself is not common, its derivatives are valuable precursors for such transformations. For example, N-sulfonyl hydroxylamines, which can be formed from the reaction of sulfinic acids with nitroso compounds, can undergo intramolecular cyclization. nih.gov
Derivatization and Functionalization Strategies of 3,4 Dimethylbenzenesulfinic Acid
Synthesis and Chemical Transformations of Sulfinate Esters
Sulfinate esters are significant intermediates derived from sulfinic acids. They are not only valuable for their own chemical properties but also serve as precursors for generating other sulfur-containing functional groups, particularly those with stereogenic sulfur centers.
The esterification of sulfinic acids like 3,4-dimethylbenzenesulfinic acid can be achieved through several synthetic routes. These methods often involve the activation of the sulfinic acid followed by reaction with an alcohol.
One common approach is the use of condensation agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction between a sulfinic acid and an alcohol. researchgate.net Another established method involves reacting the sulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction forms a sulfinylimidazole intermediate, which readily reacts with primary, secondary, or tertiary alcohols to yield the corresponding sulfinate esters in high yields. organic-chemistry.org
Catalytic methods have also been developed. For instance, lanthanide(III) triflates have been shown to effectively catalyze the esterification of arenesulfinic acids with alcohols. organic-chemistry.org More recently, organocatalytic methods have emerged as powerful tools. Asymmetric condensation of prochiral sulfinates and alcohols can be achieved using pentanidium as an organocatalyst, which proceeds through a mixed anhydride (B1165640) intermediate formed with an oxophilic electrophile like ethyl chloroformate. nih.govnih.gov This method is particularly valuable for creating enantioenriched sulfinate esters. nih.gov Additionally, electrochemical methods that involve the oxidative coupling of thiophenols and alcohols in the presence of oxygen also provide a smooth, room-temperature synthesis of sulfinic esters. organic-chemistry.org
Table 1: Selected Methods for the Synthesis of Sulfinate Esters from Sulfinic Acids
| Method | Reagents/Catalyst | Substrates | Key Features |
|---|---|---|---|
| Condensation | Dicyclohexylcarbodiimide (DCC) | Sulfinic Acid, Alcohol | Standard condensation protocol. researchgate.net |
| Activation | 1,1'-Carbonyldiimidazole (CDI) | Sulfinic Acid, Alcohol | Forms sulfinylimidazole intermediate; suitable for various alcohols. organic-chemistry.org |
| Catalysis | Lanthanide(III) Triflates | Sulfinic Acid, Alcohol | Catalytic approach for preparing alkyl arenesulfinates. organic-chemistry.org |
| Asymmetric Condensation | Pentanidium Organocatalyst, Ethyl Chloroformate | Prochiral Sulfinate, Alcohol | Provides straightforward access to enantioenriched sulfinate esters. nih.govnih.gov |
| Electrochemical | O₂ (air) | Thiophenol, Alcohol | An electrochemical oxidative coupling performed at room temperature. organic-chemistry.org |
This table is generated based on data from the text and is for illustrative purposes.
Sulfinate esters are pivotal intermediates in stereoselective synthesis, particularly for the preparation of chiral sulfoxides. The Andersen method, a classical and widely used technique, involves the nucleophilic substitution of a chiral sulfinate ester with an organometallic reagent, such as a Grignard reagent. researchgate.net This reaction typically proceeds with inversion of configuration at the sulfur atom, allowing for the synthesis of optically active sulfoxides from enantiomerically pure sulfinate esters, which are often prepared from chiral alcohols like menthol. researchgate.net
Modern advancements have focused on the direct asymmetric synthesis of sulfinate esters themselves. The use of organocatalysts, such as pentanidium, enables the asymmetric condensation of prochiral sulfinates with a wide range of alcohols, including complex and bioactive molecules like cholesterol and epi-androsterone, to produce diastereomerically enriched sulfinate esters. nih.gov The resulting enantioenriched sulfinate esters are versatile precursors. nih.govnih.gov They can be transformed into a diverse array of other chiral sulfur-containing pharmacophores, expanding the accessible chemical space for drug discovery. nih.gov This strategy has been successfully applied in the late-stage diversification of drug molecules, demonstrating its broad applicability and tolerance for various functional groups. nih.govnih.gov
Conversion to Sulfonates, Sulfonyl Halides, and Sulfonamides
3,4-Dimethylbenzenesulfinic acid can be readily converted into more highly oxidized sulfur species, including sulfonic acids, sulfonyl halides, and the corresponding sulfonamides, which are prevalent in pharmaceuticals and agrochemicals. nih.gov
The oxidation of 3,4-dimethylbenzenesulfinic acid leads to the formation of the corresponding 3,4-dimethylbenzenesulfonic acid. It is known that sulfinic acids can undergo disproportionation to yield a mixture of a thiosulfonate and a sulfonic acid. researchgate.net
For the synthesis of sulfonyl chlorides, which are highly valuable synthetic intermediates, direct oxidation of the corresponding thiol or disulfide is a common route. acsgcipr.org Reagents such as N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid have proven effective for the smooth oxidation of various thiol derivatives to their respective sulfonyl chlorides in good yields. thieme-connect.deorganic-chemistry.org Other chlorinating agents like trichloroisocyanuric acid can also be employed. thieme-connect.dechemspider.com While these methods start from thiols, sulfonyl chlorides can also be generated from sulfinic acids, though this can be more challenging. Alternatively, a two-step sequence involving conversion of the sulfinic acid to a thiol or disulfide followed by oxidative chlorination can be envisioned.
Table 2: Reagents for Oxidative Chlorination to Form Sulfonyl Chlorides
| Reagent System | Substrate Type | Key Advantages |
|---|---|---|
| N-Chlorosuccinimide (NCS) / aq. HCl | Thiols, Thioacetates, Thiocarbamates | Mild conditions, good to excellent yields, avoids hazardous chlorine gas. thieme-connect.deorganic-chemistry.org |
| H₂O₂ / SOCl₂ | Thiol derivatives | Highly reactive, short reaction times. organic-chemistry.org |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Very short reaction times, mild conditions. organic-chemistry.org |
| Trichloroisocyanuric Acid | Thiols | Convenient substitute for gaseous chlorine. chemspider.com |
This table is generated based on data from the text and is for illustrative purposes.
Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. nih.gov The most conventional route to sulfonamides from a sulfinic acid proceeds via an intermediate sulfonyl chloride. The 3,4-dimethylbenzenesulfonyl chloride, once synthesized through oxidation, can be readily reacted with a primary or secondary amine to furnish the desired sulfonamide. This reaction is typically robust and high-yielding. organic-chemistry.org
Direct conversion methods are also being explored. While many modern methods focus on building the sulfonamide from non-sulfur containing starting materials, nih.gov other strategies involve the derivatization of the sulfinic acid. For example, sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) and subsequently treated with nitrogen nucleophiles to afford sulfinamides, which are structurally related to sulfonamides. organic-chemistry.org Another approach involves the reductive deamination of primary sulfonamides to sulfinates, which can then be derivatized, highlighting the reversible nature of these functional group interconversions. organic-chemistry.org
Reactions of Aryl Sulfinic Acid Salts with Electrophiles
The sodium or potassium salt of 3,4-dimethylbenzenesulfinic acid acts as an effective sulfur-centered nucleophile. These salts can react with a variety of electrophilic partners to form new carbon-sulfur or heteroatom-sulfur bonds.
A notable application is in copper-catalyzed asymmetric propargylic sulfonylation. In these reactions, an aryl sulfinate salt, such as sodium benzenesulfinate, attacks a propargylic electrophile in the presence of a copper catalyst and a chiral ligand. tdx.cat This methodology allows for the efficient synthesis of tertiary propargylic sulfones with high enantioselectivity. tdx.cat The reaction is tolerant of a wide array of substituents on the aryl sulfinate, including both electron-donating and electron-withdrawing groups, as well as sterically demanding ortho- and meta-substituents. tdx.cat This demonstrates the potential for using the sodium salt of 3,4-dimethylbenzenesulfinic acid in similar stereoselective transformations.
Furthermore, sulfinate anions can react with other electrophiles. For example, treatment with trimethylsilyl (B98337) chloride can form silyl (B83357) sulfinates. researchgate.net Sulfinate esters themselves can undergo Pummerer-like reactions, where S-allylation or S-alkynylation can occur through sulfonium (B1226848) salt intermediates, further showcasing the reactivity of sulfinate derivatives with electrophiles. rsc.org
Formation of Thiosulfonates and Other Sulfur-Sulfur Bond Containing Derivatives
Thiosulfonates (R-S(=O)₂-S-R') are valuable compounds in organic synthesis. uantwerpen.be Besides the disproportionation reaction mentioned earlier, unsymmetrical thiosulfonates can be synthesized from 3,4-dimethylbenzenesulfinic acid. A common method involves the reaction of a sulfinic acid or its salt with a sulfenyl chloride (R'-S-Cl). More modern, catalytic methods often involve the oxidative coupling of sulfinates with thiols or disulfides, sometimes using iron or copper catalysts. researchgate.netorganic-chemistry.org
Applications of 3,4 Dimethylbenzenesulfinic Acid and Its Derivatives
In Organic Synthesis
The primary application of 3,4-dimethylbenzenesulfinic acid is as a synthetic intermediate. It provides access to:
Aryl Sulfones: These are a class of compounds with applications in materials science (e.g., high-performance polymers like polysulfones) and medicinal chemistry.
Sulfonamides: The sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.
Thiosulfonates: These compounds are useful reagents for introducing sulfenyl groups into molecules. uantwerpen.be
In Materials Science
Derivatives of 3,4-dimethylbenzenesulfinic acid, particularly sulfones, could be explored as monomers for creating specialty polymers. Aryl sulfone polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The specific 3,4-dimethyl substitution pattern could be used to fine-tune polymer properties such as solubility and processability.
In Pharmaceutical and Agrochemical Research
The 3,4-dimethylphenyl structural motif, when incorporated into sulfonamides or sulfones, could be used to generate new candidate molecules for drug discovery and agrochemical development. The synthesis of various biologically active compounds often involves the use of sulfonyl chloride precursors, which can be derived from the corresponding sulfonic acids. sigmaaldrich.comchemicalbook.comnih.gov The sulfinic acid provides an alternative synthetic entry point to these and other related sulfur-containing structures.
Conclusion
3,4-Dimethylbenzenesulfinic acid is a reactive organosulfur intermediate that, despite its limited stability, holds significant value in synthetic chemistry. Its primary importance lies in its role as a precursor to a wide array of more stable and functional derivatives, including sulfones, sulfonamides, and thiosulfonates. Synthesized mainly through the reduction of 3,4-dimethylbenzenesulfonyl chloride, its chemistry is dominated by oxidation, reduction, disproportionation, and nucleophilic reactions. Through these transformations, 3,4-dimethylbenzenesulfinic acid serves as a versatile building block for constructing complex molecules with potential applications spanning from polymer science to medicinal chemistry. Further research into its reactivity and the properties of its unique derivatives could open new avenues in various scientific disciplines.
Table of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| 3,4-Dimethylbenzenesulfinic acid | C₈H₁₀O₂S |
| 3,4-Dimethylbenzenesulfonic acid | C₈H₁₀O₃S |
| 3,4-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S |
| 3,4-Dimethylbenzenethiol | C₈H₁₀S |
| 4-acetamido-2,6-dimethylbenzenesulfinic acid | C₁₀H₁₃NO₃S |
| Nitromethane | CH₃NO₂ |
| Thiosulfonate | R-S(=O)₂-S-R' |
| Sulfone | R-S(=O)₂-R' |
| Sulfonamide | R-S(=O)₂-NR'R'' |
| Sodium sulfite | Na₂SO₃ |
| Sodium bicarbonate | NaHCO₃ |
| Sulfur dioxide | SO₂ |
| Thionyl chloride | SOCl₂ |
Advanced Spectroscopic and Analytical Characterization Techniques for 3,4-Dimethylbenzenesulfinic Acid
The comprehensive characterization of 3,4-dimethylbenzenesulfinic acid, a member of the aryl sulfinic acid family, relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for elucidating its molecular structure, confirming its identity, assessing its purity, and monitoring its formation during chemical reactions. While specific experimental data for 3,4-dimethylbenzenesulfinic acid is limited in publicly accessible literature, the following sections detail the principles of each technique and provide expected data based on the analysis of closely related analogs, such as p-toluenesulfinic acid, and the general behavior of this class of compounds.
Catalytic Applications of Aryl Sulfinic Acids and Their Derivatives in Organic Synthesis
Role of Sulfinic Acids as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of contemporary chemical synthesis. While the direct use of 3,4-dimethylbenzenesulfinic acid as a primary organocatalyst is not extensively documented, the broader class of aryl sulfinic acids can participate in catalytic cycles. Sulfinic acids are known to be nucleophilic and can engage in reactions under mild, metal-free conditions. researchgate.net For instance, the chemoselective ligation of sulfinic acids with aryl-nitroso compounds proceeds rapidly in aqueous media to form stable sulfonamide analogues, showcasing their potential in developing metal-free ligation strategies. researchgate.net
In some contexts, organocatalysts are used to generate sulfinic acid intermediates. For example, a protocol for synthesizing benzoxazoles and benzothiazoles uses an organocatalyst (1-iodo-4-nitrobenzene) to facilitate the transformation of anilides and thioanilides. nih.gov While not a direct use of the sulfinic acid as the catalyst itself, it highlights its role as a key intermediate within an organocatalytic cycle. The development of chiral organocatalysts, such as those derived from amino acids, has been pivotal in asymmetric synthesis, and the principles of activating substrates via mechanisms like enamine or iminium catalysis are well-established. acs.orgmdpi.com The inherent acidity and nucleophilicity of the sulfinic acid moiety suggest potential for its integration into novel organocatalytic designs.
Participation of Sulfinic Acids as Ligands or Reagents in Metal-Catalyzed Processes
Aryl sulfinates, the salts of aryl sulfinic acids, are highly effective reagents in a variety of metal-catalyzed cross-coupling reactions. They serve as nucleophilic partners to form carbon-sulfur or carbon-carbon bonds, offering stable and easy-to-handle alternatives to other organometallic reagents. acs.org
Palladium-catalyzed reactions have been a primary focus. Aryl sulfinates have been successfully coupled with aryl bromides, aryl triflates, and arylboronic acids. acs.org These desulfinative cross-coupling reactions are valuable for creating biaryl structures, which are common in pharmaceuticals and materials science. acs.org Mechanistic studies on the palladium-catalyzed coupling of aryl bromides with aryl sulfinates have revealed that the specific type of sulfinate (carbocyclic vs. heterocyclic) can influence the catalyst's resting state and the rate-limiting step of the reaction. acs.org For carbocyclic sulfinates, such as the salt of 3,4-dimethylbenzenesulfinic acid, transmetalation is often the turnover-limiting step. acs.org
Copper and iron catalysts have also been employed. Copper-catalyzed couplings of aryl halides with sulfinic acid salts can proceed under mild conditions. acs.org Iron-catalyzed cross-coupling reactions have been developed for reacting alkyl Grignard reagents with aryl tosylates and sulfamates, demonstrating the utility of transition metals beyond palladium. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions Involving Aryl Sulfinates
| Catalyst System | Reactants | Product Type | Key Findings |
| Palladium (Pd) | Aryl Sulfinates + Aryl Bromides | Biaryls | A bidentate phosphine (B1218219) ligand was found to be crucial for achieving good cross-coupling yields. acs.org |
| Palladium (Pd) | Aryl Sulfinates + Arylboronic Acids | Biaryls | Reactions proceed in good to excellent yields under aerobic conditions and can be accelerated by Cu(II) co-catalysts. acs.org |
| Palladium (Pd) | Pyridine-2-sulfinate + Aryl Bromide | Heterobiaryls | The catalyst resting state and turnover-limiting step differ from carbocyclic sulfinates. acs.org |
| Copper (Cu) | (Hetero)aryl Halides + Sulfinic Acid Salts | (Hetero)aryl Sulfones | Amide ligands enable the coupling to occur under mild conditions. acs.org |
| Iron (Fe) | Aryl Sulfamates/Tosylates + Alkyl Grignards | Alkylated Arenes | The use of FeF₃·3H₂O was critical to minimize isomerization of the nucleophile. nih.gov |
| Nickel/Photoredox | Aryl Halides + Sulfinate Salts | Aryl Sulfones | A dual catalytic system enables C-S bond formation at room temperature under base-free conditions. rsc.org |
Applications of Sulfinates as Sulfonyl Sources in Photocatalytic Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. Aryl sulfinates are excellent precursors for sulfonyl radicals in these transformations. researchgate.net Upon irradiation in the presence of a suitable photocatalyst, sulfinates can be oxidized to form sulfonyl radicals, which then participate in a variety of useful bond-forming reactions. researchgate.netrsc.org
A prominent application is in dual catalytic systems, particularly Ni/photoredox catalysis, for the construction of aryl and heteroaryl sulfones. rsc.orgnih.gov This method allows for the cross-coupling of sulfinate salts with aryl halides at room temperature and demonstrates a high tolerance for various functional groups. rsc.orgnih.gov This approach is valuable for synthesizing molecules with biological relevance. rsc.org
Beyond simple cross-coupling, these photocatalytically generated sulfonyl radicals can be used in more complex transformations. A three-component reaction involving 1,3-enynes, aryl iodides, and sulfinate salts has been developed using a cooperative photoredox/nickel catalysis system to produce tetrasubstituted allenes containing a sulfonyl group. acs.org Furthermore, sulfonyl radicals generated from sulfonamides under metal-free photocatalytic conditions can be trapped by sulfinate anions, expanding the possibilities for late-stage functionalization of complex molecules. nih.govacs.org
Interestingly, sulfinates can also act as radical acceptors under reductive conditions, providing an alternative pathway to sulfones that avoids the potentially harsh oxidative conditions typically required to generate sulfonyl radicals. rsc.org
Table 2: Selected Photocatalytic Reactions Using Aryl Sulfinates
| Catalysis Type | Substrates | Key Intermediate | Product | Significance |
| Ni/Photoredox Dual Catalysis | Aryl Halides, Sulfinate Salts | Sulfonyl Radical | Aryl Sulfones | Mild, room-temperature synthesis with broad functional group tolerance. rsc.orgnih.gov |
| Visible-Light Photoredox/Nickel | Aryl Iodides, Sulfinate Salts | Sulfonyl Radical | Aryl Sulfones | Versatile synthesis of aryl sulfones at room temperature. acs.org |
| Photoredox/Nickel Dual Catalysis | 1,3-Enynes, Aryl Iodides, Sulfinate Salts | Sulfonyl Radical | Tetrasubstituted Allenes | Radical-mediated three-component 1,4-sulfonylarylation. acs.org |
| Metal-Free Photocatalysis | Sulfonamides, Alkenes, Sulfinate Anions | Sulfonyl Radical | Functionalized Sulfones | Late-stage functionalization strategy via energy-transfer catalysis. nih.govacs.org |
| Visible Light-Induced Reductive Coupling | Aryl Halides, Sulfinates | Aryl Radical | (Hetero)aryl Sulfones | Sulfinates act as closed-shell radical acceptors instead of radical precursors. rsc.org |
Exploration of Aryl Sulfinic Acids in Green Chemistry Methodologies
The principles of green chemistry—which encourage the use of environmentally benign solvents, reduction of waste, and energy efficiency—are increasingly guiding synthetic strategies. Aryl sulfinic acids and their derivatives are well-suited for incorporation into greener chemical processes.
Several synthetic methods involving sulfinic acids have been developed that utilize water as a solvent, thereby avoiding volatile and often toxic organic solvents. ias.ac.inresearchgate.net For example, a metal-free ligation reaction that converts sulfinic acids into allylic sulfones proceeds efficiently in aqueous media at room temperature. researchgate.net Similarly, the synthesis of certain heterocyclic compounds can be achieved using environmentally friendly catalysts in water. ias.ac.ingoogle.com
The use of air as a green oxidant is another sustainable approach. A method for synthesizing sulfonic acids from halides employs the industrial material thiourea (B124793) dioxide as a sulfur dioxide surrogate with air as the terminal oxidant, involving a sulfinate intermediate. rsc.org This process can operate under transition-metal-free conditions. rsc.org The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of separate purification steps and thus minimizing solvent use and waste. The synthesis of isoxazole (B147169) derivatives using a biodegradable catalyst in an aqueous medium is one such example. ias.ac.in
Emerging Research Directions and Future Perspectives in Aryl Sulfinic Acid Chemistry
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. In the context of aryl sulfinic acid chemistry, a major focus is on creating sustainable and atom-economical pathways that minimize waste and avoid harsh reagents.
Recent advancements have explored the use of sulfur dioxide surrogates to avoid the handling of gaseous and toxic SO2. One such approach involves the palladium-catalyzed coupling of aryl iodides with DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide adduct) to produce aryl ammonium (B1175870) sulfinates. organic-chemistry.org These can then be converted in a one-pot process to various sulfonamides. organic-chemistry.org Another innovative and sustainable method utilizes the inexpensive industrial chemical thiourea (B124793) dioxide as a sulfur dioxide surrogate in combination with air as a green oxidant to synthesize aryl sulfonic acids from aryl halides, with sulfinates as key intermediates. rsc.orgrsc.org
Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is a key metric for sustainable synthesis. rsc.org Researchers are developing cascade reactions that form multiple chemical bonds in a single operation, thereby increasing atom economy. For instance, a 100% atom-economical iodosulfenylation of alkynes has been developed using only iodine and disulfides, providing a sustainable route to stereodefined β-iodoalkenyl sulfides. rsc.org While not directly producing sulfinic acids, such principles are being actively applied to related sulfur chemistries and hold promise for future sulfinic acid syntheses.
The following table summarizes some sustainable approaches to the synthesis of aryl sulfinic acid derivatives.
| Starting Material | Reagents | Product Type | Key Sustainability Feature |
| Aryl Iodides | DABSO, Pd catalyst | Aryl Ammonium Sulfinates | Use of a solid SO2 surrogate |
| Aryl Halides | Thiourea dioxide, Air | Aryl Sulfonic Acids | Use of an eco-friendly SO2 surrogate and a green oxidant |
| Alkynes | Iodine, Disulfides | β-Iodoalkenyl Sulfides | 100% atom-economical reaction |
Expansion of Reactivity Patterns and Novel Transformations
The traditional role of aryl sulfinic acids as nucleophiles is being expanded, with new research demonstrating their potential in electrophilic reactions. When activated, sulfinic acids can react with aromatic compounds to form aryl sulfoxides and sulfonium (B1226848) salts, opening up new avenues for carbon-sulfur bond formation. rsc.orgrsc.org
Novel transformations involving aryl sulfinic acids are continuously being discovered. For example, they have been shown to promote the synthesis of sulfonyl indanones through a cascade reaction involving a Mukaiyama aldol (B89426) reaction followed by an acid-catalyzed benzylic arylation and intramolecular cyclization. researchgate.net Furthermore, the chemoselective ligation of sulfinic acids with aryl-nitroso compounds provides a rapid and efficient method for synthesizing cyclic sulfonamide analogues under aqueous conditions. researchgate.netnih.gov This reaction is particularly interesting for its potential application in detecting protein sulfinylation in biological systems. nih.gov
Recent research has also focused on the direct conversion of other functional groups into sulfinic acids or their derivatives. For instance, a photocatalytic system has been developed for the direct decarboxylative conversion of carboxylic acids to sulfones and sulfinates. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. nih.govyoutube.com The integration of flow chemistry with aryl sulfinic acid synthesis is a promising area of research.
Superheated flow chemistry, where solvents are heated above their boiling points under pressure, can dramatically accelerate reaction rates. acs.org This technique has been successfully applied to various organic transformations and could be adapted for the synthesis of aryl sulfinic acids and their derivatives, potentially leading to more efficient and rapid production methods. acs.org
The table below illustrates the benefits of flow chemistry in organic synthesis.
| Feature | Benefit in Aryl Sulfinic Acid Chemistry |
| Precise Temperature Control | Improved selectivity and safety, especially for exothermic reactions. nih.gov |
| Short Reaction Times | Ability to handle unstable intermediates and increase throughput. youtube.com |
| Enhanced Mixing | Improved reaction rates and yields, particularly in multiphasic systems. youtube.com |
| Scalability | Easier transition from laboratory-scale synthesis to industrial production. nih.gov |
Computational Design and High-Throughput Screening for New Applications
Computational chemistry and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new reactions and applications for aryl sulfinic acids.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and reagents. acs.orgacs.org For example, computational analysis of aryl sulfinyl radicals helps to understand their electronic structure and reactivity, which is crucial for developing new radical-based transformations. acs.org
High-throughput screening allows for the rapid testing of large libraries of compounds for a specific biological activity or chemical property. nih.govyoutube.com While direct HTS applications for 3,4-dimethylbenzenesulfinic acid are not documented, the methodology is highly relevant for the broader class of aryl sulfinic acids. For instance, HTS could be employed to discover new aryl sulfinic acid derivatives with desirable properties, such as catalytic activity, or to identify novel applications in materials science or medicinal chemistry. nih.gov An example of a relevant HTS application is the identification of potent and specific inhibitors of microbial sulfate (B86663) reduction, a process with significant industrial implications. nih.gov A similar approach could be used to screen for aryl sulfinic acids with specific inhibitory or catalytic functions.
The combination of computational design and HTS offers a synergistic approach to innovation. Computational models can be used to pre-screen virtual libraries of compounds, prioritizing those with the highest probability of success for experimental HTS, thereby saving time and resources.
Q & A
Q. What are the critical parameters for optimizing chromatographic separation of sulfinic acid metabolites?
- Key Factors: SOS concentration (4 mM) in the mobile phase significantly reduces retention time variability, while acetonitrile concentration (20%) balances resolution and runtime . Detection at 246 nm minimizes background noise from biological matrices .
Advanced Research Questions
Q. How do co-eluting metabolites or matrix effects challenge the specificity of sulfinic acid detection?
- Solutions: Use blank urine samples to identify endogenous interferences and spike standards to confirm peak identity . For complex matrices, gradient elution or tandem mass spectrometry (LC-MS/MS) improves specificity, though this is not detailed in the provided evidence .
Q. What experimental designs address variability in biomarker levels across exposure cohorts?
- Case Study: In TMB-exposed workers, subgroup stratification (e.g., protected vs. unprotected workers) and longitudinal sampling reduce confounding from intermittent exposure or PPE use . Adjustments for individual metabolic rates (e.g., CYP450 activity) may further explain outliers .
Q. How can conflicting data on metabolite-environment correlations be resolved?
- Analysis: Discrepancies may arise from differences in sampling timing (e.g., post-shift vs. pre-shift urine) or exposure misclassification. Use time-weighted average (TWA) exposure models and repeated measures to improve accuracy .
Q. What toxicokinetic models explain the metabolism of alkylbenzenes to sulfinic acid derivatives?
- Insights: Rodent studies show TMB is metabolized to 3,4-DMHA via hepatic oxidation and conjugation, with accumulation in adipose tissue influencing excretion kinetics . Human studies should integrate urinary half-life data and inter-individual variability in enzyme expression .
Methodological Challenges
Q. How to validate recovery rates in sulfinic acid quantification amidst matrix complexity?
- Protocol: Spike known concentrations of 3,4-DMHA into pooled urine samples across the linear range (1–5 µg/mL). Calculate recovery as (measured concentration / spiked concentration) × 100, with precision determined via intra-day and inter-day replicates .
Q. What controls are essential for high-throughput HPLC analysis of sulfinic acids?
Q. How to mitigate photodegradation or instability of sulfinic acids during storage?
- Best Practices: Store samples at –80°C with antioxidants (e.g., ascorbic acid) and avoid repeated freeze-thaw cycles. Validate stability under these conditions using spiked quality control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
